molecular formula C18H19BrN2OS B2519792 5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide CAS No. 1164131-41-2

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

Cat. No. B2519792
M. Wt: 391.33
InChI Key: LJXJPKAUJPRWIS-UHFFFAOYSA-M
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Description

The compound "5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide" is a derivative of the tetrahydroimidazo[2,1-b]thiazole class. These compounds are known for their broad-spectrum biological activities, including anthelmintic properties as seen in isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole . The compound is likely to possess similar biological activities due to its structural similarities with the mentioned derivatives.

Synthesis Analysis

The synthesis of related compounds typically involves S-alkylation of thioureas, which can be obtained through the reaction of an amine with a corresponding isothiocyanate derivative or vice versa . The synthesis route for the specific compound of interest is not detailed in the provided papers, but it can be inferred that a similar strategy might be employed, possibly involving the introduction of a hydroxy group and a phenyl group at specific positions on the tetrahydroimidazo[2,1-b]thiazole scaffold.

Molecular Structure Analysis

While the exact molecular structure of "5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide" is not provided, the structure-activity relationships (SAR) of similar compounds have been studied. For instance, the crystal structure of a benzimidazole derivative was elucidated using X-ray diffraction, which is a common technique for determining the precise three-dimensional arrangement of atoms in such molecules . This information is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroimidazo[2,1-b]thiazole derivatives are diverse and can lead to a variety of functionalized compounds. For example, the Vilsmeier reaction has been used to synthesize 5-formylimidazo[2,1-b]thiazoles, which can be further modified to produce thiosemicarbazones, tosylhydrazones, and hydroxymethyl derivatives . These reactions demonstrate the chemical versatility of the tetrahydroimidazo[2,1-b]thiazole core and suggest that the compound could also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroimidazo[2,1-b]thiazole derivatives are not explicitly discussed in the provided papers. However, it can be assumed that these properties would be influenced by the specific substituents present on the core structure. For instance, the introduction of a hydroxy group could affect the compound's solubility and hydrogen bonding potential, while the presence of a phenyl group might influence its lipophilicity . These properties are important for the compound's bioavailability and interaction with biological targets.

Scientific Research Applications

Antitumor Potential

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide has been studied for its potential antitumor properties. One study discusses the synthesis of related 5-substituted 6-phenylimidazo[2,1-b]thiazoles, which were used as starting materials for the preparation of compounds tested for leukemia treatment Andreani, Bonazzi, & Rambaldi, 1982.

Anthelmintic Activity

This compound has also been linked to broad-spectrum anthelmintic activity. A study on isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole revealed these derivatives to be active against nematodes, cestodes, and trematodes, showcasing an enhanced activity spectrum over tetramisole Brewer, Dorgan, Manger, Mamalis, & Webster, 1987.

Anti-HIV-1 Activity

Research has also explored the anti-HIV-1 activity of this chemical's derivatives. For instance, certain 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, considered as analogues of this compound, demonstrated activity against HIV-1, highlighting its potential in antiviral research Danel, Pedersen, & Nielsen, 1998.

Antimicrobial Properties

The antimicrobial properties of certain derivatives have also been studied. A series of 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles were synthesized and exhibited antibacterial activity against various bacterial strains and antifungal properties against Aspergillus niger and Candida albicans Shetty, Koti, Lamani, Badiger, & Khazi, 2008.

Anti-Hyperglycemic Evaluation

This compound's derivatives have also been evaluated for their antihyperglycemic activity. New thiazolylmethoxyphenyl pyrimidines, analogous to this compound, were synthesized and showed noticeable antihyperglycemic activity in a rat model, indicating potential use in diabetes treatment Bhosle, Deshmukh, Pal, Srivastava, & Mane, 2015.

properties

IUPAC Name

7-(2-methylphenyl)-5-phenyl-3,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium-5-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N2OS.BrH/c1-14-7-5-6-10-16(14)19-13-18(21,15-8-3-2-4-9-15)20-11-12-22-17(19)20;/h2-10,21H,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXJPKAUJPRWIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC([N+]3=C2SCC3)(C4=CC=CC=C4)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-5-phenyl-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide

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